molecular formula C8H12O2S B6228953 1-(thiophen-3-yl)butane-2,3-diol CAS No. 817176-89-9

1-(thiophen-3-yl)butane-2,3-diol

Cat. No.: B6228953
CAS No.: 817176-89-9
M. Wt: 172.25 g/mol
InChI Key: QOUQUSDBKPXCCT-UHFFFAOYSA-N
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Description

1-(Thiophen-3-yl)butane-2,3-diol is an organic compound featuring a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, where thiophene derivatives are synthesized by the heterocyclization of various substrates . For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production. The use of 1,4-dithiane-2,5-diol as a sulfanylacetaldehyde synthon has been extensively studied for the synthesis of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)butane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-(Thiophen-3-yl)butane-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(thiophen-3-yl)butane-2,3-diol involves its interaction with molecular targets and pathways. The thiophene ring can interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Thiophen-3-yl)butane-2,3-diol is unique due to its specific structure, which combines a thiophene ring with a butane-2,3-diol framework. This unique combination allows for diverse chemical reactions and applications, making it a valuable compound in various fields.

Properties

CAS No.

817176-89-9

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

1-thiophen-3-ylbutane-2,3-diol

InChI

InChI=1S/C8H12O2S/c1-6(9)8(10)4-7-2-3-11-5-7/h2-3,5-6,8-10H,4H2,1H3

InChI Key

QOUQUSDBKPXCCT-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC1=CSC=C1)O)O

Purity

95

Origin of Product

United States

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